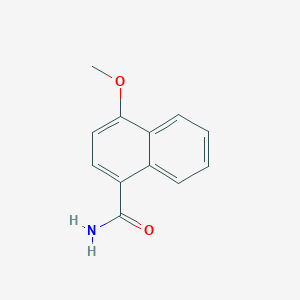![molecular formula C10H22O2Si B11896205 (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is an organic compound that features a tert-butyl(dimethyl)silyl protecting group attached to a butanal moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal typically involves the protection of the hydroxyl group of a butanal derivative using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran, mild acids like acetic acid.
Major Products
Oxidation: (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanoic acid.
Reduction: (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanol.
Substitution: (2S)-2-hydroxybutanal.
Scientific Research Applications
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal involves its reactivity as an aldehyde and the stability provided by the tert-butyl(dimethyl)silyl protecting group. The protecting group prevents unwanted side reactions, allowing for selective transformations at the aldehyde moiety. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[tert-butyldimethylsilyl]oxybutanol
- (2S)-2-[tert-butyldiphenylsilyl]oxybutanal
- (2S)-2-[triisopropylsilyl]oxybutanal
Uniqueness
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is unique due to the specific steric and electronic properties imparted by the tert-butyl(dimethyl)silyl group. This protecting group offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications. The compound’s ability to undergo selective deprotection and its compatibility with various reaction conditions further enhance its utility in organic synthesis.
Properties
Molecular Formula |
C10H22O2Si |
|---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal |
InChI |
InChI=1S/C10H22O2Si/c1-7-9(8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m0/s1 |
InChI Key |
NKHQBMYOUZUYKH-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCC(C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


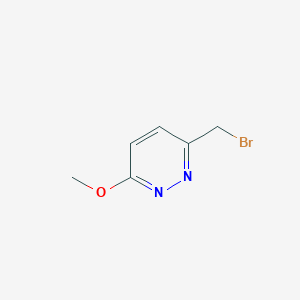

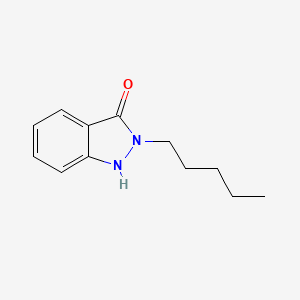
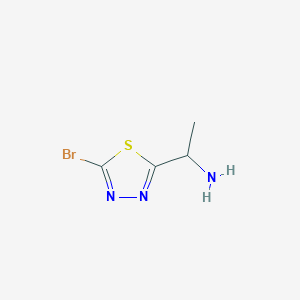
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)
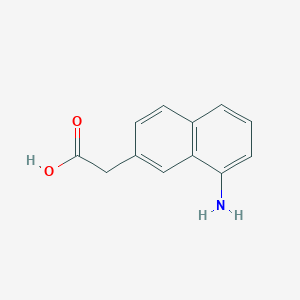

![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)

![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)
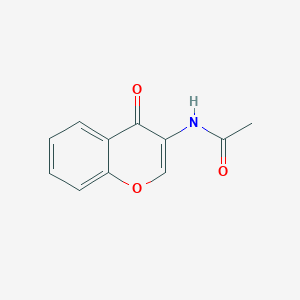
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)

